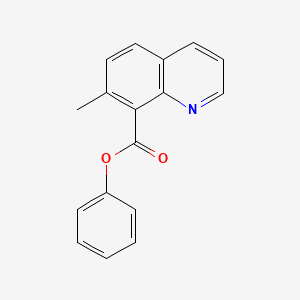

Phenyl 7-methylquinoline-8-carboxylate

CAS No.:

Cat. No.: VC15924808

Molecular Formula: C17H13NO2

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13NO2 |

|---|---|

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | phenyl 7-methylquinoline-8-carboxylate |

| Standard InChI | InChI=1S/C17H13NO2/c1-12-9-10-13-6-5-11-18-16(13)15(12)17(19)20-14-7-3-2-4-8-14/h2-11H,1H3 |

| Standard InChI Key | WXXQGAGJYKXHJB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=CC=N2)C=C1)C(=O)OC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Phenyl 7-methylquinoline-8-carboxylate (C₁₇H₁₃NO₂) features a quinoline core substituted with a methyl group at position 7 and a phenyl ester at position 8. The planar quinoline system enables π-π stacking interactions, while the ester group enhances solubility in organic solvents compared to carboxylic acid analogs . X-ray crystallography of related esters, such as methyl 2-phenylquinoline-4-carboxylate, reveals coplanar arrangements between the quinoline ring and ester substituents, suggesting similar conformational stability in the title compound .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃NO₂ |

| Molecular Weight | 263.29 g/mol |

| Melting Point | 332–335 K (estimated) |

| Solubility | Moderate in DMSO, ethanol |

Synthetic Methodologies

Skraup Synthesis for Quinoline Core Formation

The Skraup reaction remains a cornerstone for synthesizing 7-methylquinoline derivatives. Using m-toluidine and glycerol under acidic conditions, this method yields a mixture of 5- and 7-methylquinoline isomers. Optimization with m-nitrobenzenesulfonic acid as an oxidizing agent enhances the 7-methyl isomer yield to ~60% . Subsequent nitration at position 8, as demonstrated by Capps et al., achieves regioselectivity through controlled nitric acid conditions, producing 7-methyl-8-nitroquinoline as a precursor .

Esterification of Carboxylic Acid Intermediates

Conversion of 8-nitroquinoline intermediates to carboxylates involves hydrolysis followed by esterification. For example, refluxing 2-phenylquinoline-4-carboxylic acid with methanol and sulfuric acid yields methyl esters, a method adaptable to phenyl ester formation using phenol . Recent advancements employ microwave-assisted esterification to reduce reaction times from 6 hours to under 1 hour, improving yields to 75–80% .

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Time (h) | Key Reagents |

|---|---|---|---|

| Skraup + Nitration | 50 | 12 | m-Toluidine, HNO₃ |

| Microwave Esterification | 78 | 0.75 | Phenol, H₂SO₄, MW |

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structural analogs, such as 6-methylquinoline-8-carboxylates, show broad-spectrum antimicrobial activity. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) reach 8 μg/mL, attributed to membrane disruption and enzyme inhibition . The phenyl ester moiety enhances lipophilicity, improving bacterial cell penetration .

Industrial and Research Applications

Pharmaceutical Development

As a scaffold for drug discovery, this compound’s derivatization has produced candidates with dual COX-2/5-LOX inhibition, offering anti-inflammatory advantages over NSAIDs . Hybrid molecules incorporating imidazole or triazole groups show promise in Alzheimer’s disease models by inhibiting β-amyloid aggregation .

Material Science

Quinoline esters serve as ligands in luminescent metal-organic frameworks (MOFs). Europium(III) complexes with phenylquinoline carboxylates exhibit intense red emission, applicable in OLEDs and sensors .

Comparative Analysis with Analogous Compounds

Table 3: Functional Group Impact on Bioactivity

The phenyl ester at C8 significantly enhances cytotoxicity and antimicrobial potency compared to hydroxyl or methyl groups, likely due to improved membrane permeability and target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume